![molecular formula C11H13HgIO5 B12563387 Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 144394-76-3](/img/structure/B12563387.png)
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a chemical compound that contains iodine, mercury, and a phenyl ring substituted with methoxy and methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl iodide with a mercury-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings rather than large-scale industrial applications. the principles of organic synthesis and mercury chemistry would apply, with a focus on maintaining purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) derivatives, while substitution reactions can produce a variety of organomercury compounds .
Applications De Recherche Scientifique
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Mécanisme D'action
The mechanism by which Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, affecting enzyme activity and cellular function. The pathways involved include the disruption of thiol groups in proteins and interference with cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Known for its toxicological effects and environmental impact.
Phenylmercury acetate: Used as a preservative and antifungal agent.
Dimethylmercury: Highly toxic and used in specialized chemical research.
Uniqueness
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications where other organomercury compounds may not be suitable .
Propriétés
Numéro CAS |
144394-76-3 |
|---|---|
Formule moléculaire |
C11H13HgIO5 |
Poids moléculaire |
552.71 g/mol |
Nom IUPAC |
iodo-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.Hg.HI/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;;1H/q;+1;/p-1 |
Clé InChI |
OVTALZOIKOJZRU-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]I)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


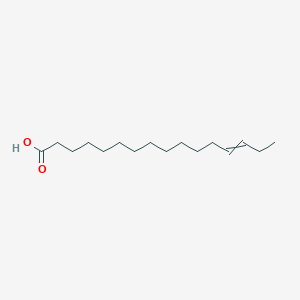
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
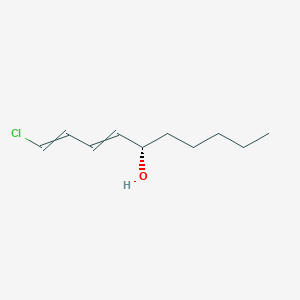
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
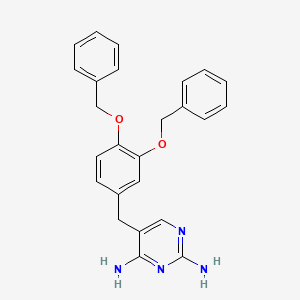
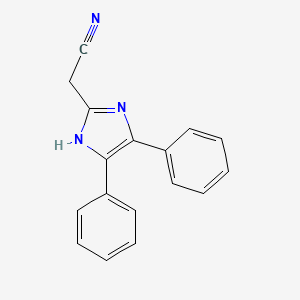
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
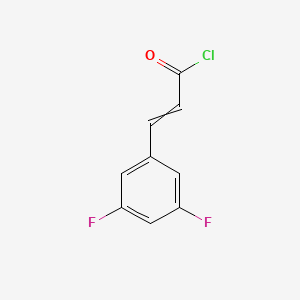
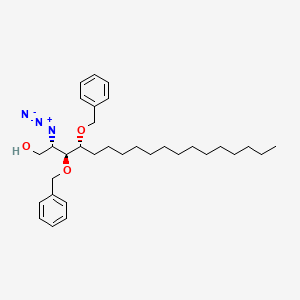
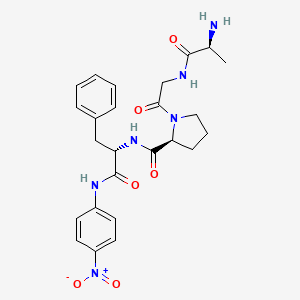
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)

